molecular formula C8H5BrF2O2 B8124382 Phenyl 2-bromo-2,2-difluoroacetate

Phenyl 2-bromo-2,2-difluoroacetate

Cat. No. B8124382
M. Wt: 251.02 g/mol
InChI Key: QVOQFICDONASAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-bromo-2,2-difluoroacetate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Simplifying Access to Biologically Active Molecules : It is used to simplify access to biologically active molecules, beneficial for medicinal, agricultural, and materials chemists (de Azambuja et al., 2019).

  • Preparation of Tetrafluoroethylidene : It facilitates the preparation of tetrafluoroethylidene, with applications in gem-fluoro(trifluoromethyl) cyclopropanes (Seyferth et al., 1975).

  • Activation of Phenyl-4-O-acetyl Compounds : Its use in the bromine activation of specific phenyl compounds has been demonstrated (Dulin et al., 2003).

  • Introducing Protecting Groups in Various Compounds : It helps introduce the 9-phenyl-9-fluorenyl protecting group into amino acids, acids, alcohols, sulfonamides, amides, and thiols, useful in pharmaceuticals and nutraceuticals (Soley & Taylor, 2019).

  • DNA Cleavage : Bromofluoroacetophenone-pyrrolecarboxamide conjugates derived from it effectively cleave DNA upon irradiation (Wender & Jeon, 2003).

  • Synthesis of Functionalized Compounds : It's used in the copper-mediated perfluoroalkylation of heteroaryl bromides, enabling the generation of fluoroalkyl heteroarenes less accessible from other derivatives (Mormino et al., 2014).

  • Synthesis of Difluorinated Pseudopeptides : Chiral α,α-difluoro-β-amino acids derived from it are used in the Ugi reaction for synthesizing difluorinated pseudopeptides, with pharmaceutical applications (Gouge et al., 2004).

  • Synthesis of Bromophenyllithium : Ortho bromophenyllithium can be prepared from it in excellent yields, serving as an organometallic intermediate for various syntheses (Chen et al., 1980).

  • Synthesis of Perfluoroalkylated Organic Compounds : It facilitates radical addition reactions to synthesize perfluoroalkylated organic compounds, including 3,3-difluoro-GABA (Kondratov et al., 2015).

  • Production of Nanoparticles : Heterodifunctional polyfluorene building blocks derived from it can produce nanoparticles with high fluorescence emission, useful in various applications (Fischer et al., 2013).

  • Urease Inhibition and Antioxidant Potential : Synthesized compounds from it show promising urease inhibition and antioxidant potential, relevant for drug discovery (Rasool et al., 2021).

properties

IUPAC Name

phenyl 2-bromo-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOQFICDONASAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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